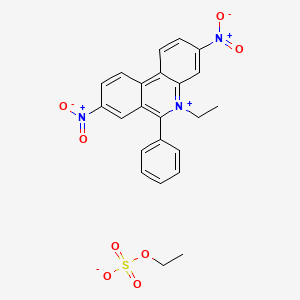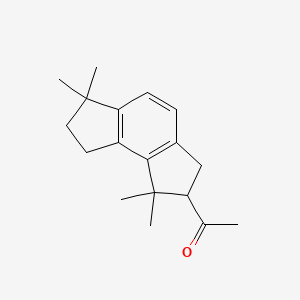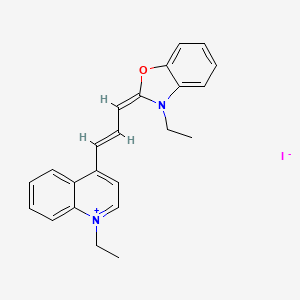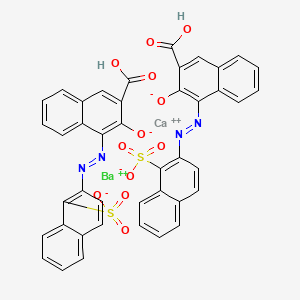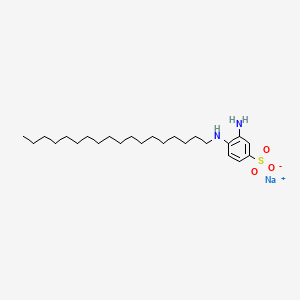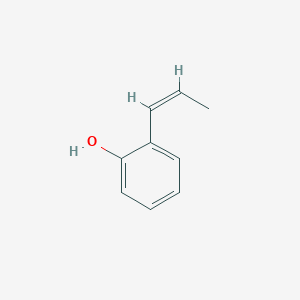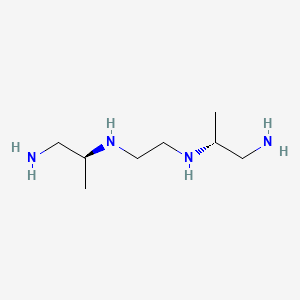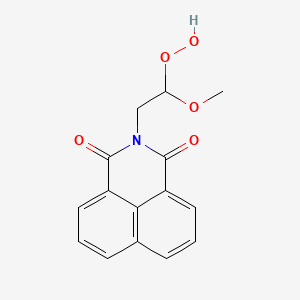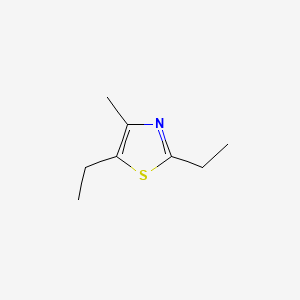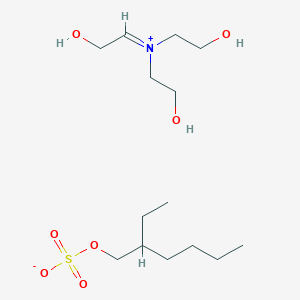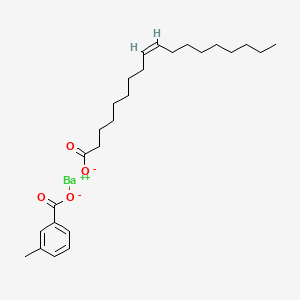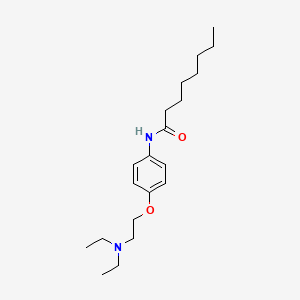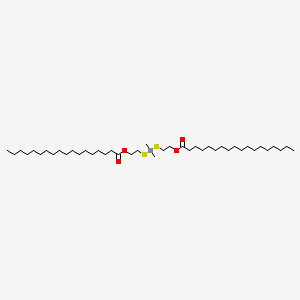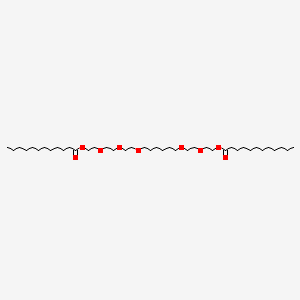
3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dilaurate is a chemical compound with the molecular formula C₄₀H₇₈O₉. It is known for its unique structure, which includes multiple ether linkages and ester groups. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dilaurate typically involves the esterification of 3,6,9,16,19-Pentaoxahenicosane-1,21-diol with lauric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dilaurate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3,6,9,16,19-Pentaoxahenicosane-1,21-diol and lauric acid.
Oxidation: The ether linkages can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,6,9,16,19-Pentaoxahenicosane-1,21-diol and lauric acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dilaurate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and etherification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in pharmaceutical formulations, particularly in the development of sustained-release drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dilaurate involves its interaction with various molecular targets and pathways. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. The ester and ether linkages in the compound allow it to form stable complexes with biomolecules, enhancing its efficacy in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12,15-Pentaoxanonadecane-1,19-diyl dilaurate
- 3,6,9,16,19-Pentaoxahenicosane-1,21-diyl diacetate
- 3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dipalmitate
Uniqueness
3,6,9,16,19-Pentaoxahenicosane-1,21-diyl dilaurate stands out due to its specific combination of ester and ether linkages, which confer unique chemical properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
85153-35-1 |
|---|---|
Fórmula molecular |
C40H78O9 |
Peso molecular |
703.0 g/mol |
Nombre IUPAC |
2-[2-[6-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]hexoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C40H78O9/c1-3-5-7-9-11-13-15-17-21-25-39(41)48-37-35-46-32-30-44-28-24-20-19-23-27-43-29-31-45-33-34-47-36-38-49-40(42)26-22-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clave InChI |
TWTBVGOCMCEYLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCOCCOCCCCCCOCCOCCOCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


